Azithromycin Impurity D
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Overview
Description
Azithromycin F, also known as 3′-N-Demethyl-3′-N-formylazithromycin, is a derivative of azithromycin, a macrolide antibiotic. Azithromycin is widely used to treat various bacterial infections, including respiratory infections, skin infections, and sexually transmitted diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
Azithromycin F can be synthesized through a series of chemical reactions starting from azithromycin. The primary synthetic route involves the demethylation of the dimethylamine group at the 3′ position, followed by the formylation of the resulting amine. The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired transformations. For example, demethylation can be achieved using reagents like boron tribromide, while formylation can be carried out using formic acid or formyl chloride .
Industrial Production Methods
In industrial settings, the production of azithromycin F may involve large-scale batch processes with optimized reaction conditions to ensure high yield and purity. Techniques such as hot-melt extrusion and solvent/antisolvent precipitation are commonly used to prepare azithromycin and its derivatives, including azithromycin F . These methods help improve the solubility and bioavailability of the compound, making it suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Azithromycin F undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify specific functional groups within the molecule.
Substitution: Azithromycin F can undergo nucleophilic substitution reactions, where specific groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted azithromycin F compounds .
Scientific Research Applications
Azithromycin F has several scientific research applications, including:
Mechanism of Action
Azithromycin F exerts its effects by binding to the 23S rRNA of the bacterial 50S ribosomal subunit. This binding inhibits bacterial protein synthesis by preventing the transpeptidation and translocation steps of protein synthesis. Additionally, azithromycin F may interfere with quorum-sensing and reduce biofilm formation, contributing to its antibacterial activity .
Comparison with Similar Compounds
Azithromycin F is similar to other macrolide antibiotics, such as:
Erythromycin: The parent compound from which azithromycin is derived. Erythromycin has a 14-membered lactone ring, while azithromycin has a 15-membered ring with a nitrogen atom.
Clarithromycin: Another macrolide antibiotic with similar antibacterial properties but different pharmacokinetic profiles.
Roxithromycin: A semi-synthetic derivative of erythromycin with improved acid stability and oral bioavailability.
Azithromycin F is unique due to its specific structural modifications, which may confer distinct pharmacological properties and potential therapeutic applications .
Properties
IUPAC Name |
11-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-14-(hydroxymethyl)-3,5,6,8,10,12-hexamethyl-1-oxa-6-azacyclopentadecan-15-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H72N2O13/c1-14-27-38(9,47)31(43)23(5)40(12)18-20(2)16-36(7,46)33(53-35-29(42)26(39(10)11)15-21(3)49-35)22(4)30(25(19-41)34(45)51-27)52-28-17-37(8,48-13)32(44)24(6)50-28/h20-33,35,41-44,46-47H,14-19H2,1-13H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOKFKPIVUOKMAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)CO)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H72N2O13 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
765.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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